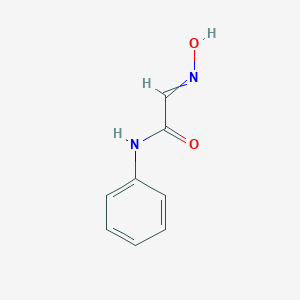

2-(Hydroxyimino)-N-phenylacetamide

Description

The exact mass of the compound 2-(Hydroxyimino)-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Hydroxyimino)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxyimino)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNDNNCDEFJCHU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-41-1 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxanilide oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(hydroxyimino)-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 2-(Hydroxyimino)-N-phenylacetamide

Executive Summary & Chemical Identity

2-(Hydroxyimino)-N-phenylacetamide (CAS: 1769-41-1), historically known as Isonitrosoacetanilide , represents a critical intermediate in the synthesis of heterocyclic compounds, most notably Isatin (via the Sandmeyer methodology). Its structural duality—possessing both an amide and an oxime moiety—presents unique spectroscopic challenges due to potential E/Z isomerism and extensive hydrogen bonding networks.

This guide provides a definitive reference for the identification and purity assessment of this compound. The data presented below synthesizes standard literature values with practical laboratory insights to aid in drug development and synthetic optimization.

Structural Parameters

-

IUPAC Name: 2-(Hydroxyimino)-N-phenylacetamide

-

Molecular Formula:

-

Molecular Weight: 164.16 g/mol

-

Melting Point: 175°C (dec.)

-

Solubility Profile: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water; insoluble in non-polar solvents.

Synthetic Context & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the reaction of aniline with chloral hydrate and hydroxylamine. Consequently, spectral analysis must rigorously screen for specific precursors.

Synthesis Workflow (Sandmeyer Route)

The following workflow illustrates the critical control points where impurities may be introduced.

Figure 1: Critical path for the synthesis of Isonitrosoacetanilide. Note that residual aniline is the most common impurity detected in QC.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming functional group integrity. In 2-(Hydroxyimino)-N-phenylacetamide, the interplay between the amide and oxime groups creates a distinct fingerprint.

Experimental Configuration

-

Method: KBr Pellet or ATR (Diamond Crystal).

-

Resolution: 4

. -

Scans: 32.

Spectral Assignment Table

| Frequency ( | Intensity | Functional Group Assignment | Mechanistic Insight |

| 3350 – 3400 | Medium, Sharp | N-H Stretch (Amide) | Indicates secondary amide. Sharpness distinguishes it from the broader OH band. |

| 3000 – 3250 | Strong, Broad | O-H Stretch (Oxime) | Broadening is caused by intermolecular hydrogen bonding between the oxime OH and the amide carbonyl. |

| 1660 – 1690 | Strong | C=O Stretch (Amide I) | The "Amide I" band. Lower frequency than typical ketones due to resonance with the nitrogen lone pair. |

| 1600 – 1620 | Medium | C=N Stretch (Oxime) | Characteristic of the oxime linkage. Often overlaps with aromatic ring breathing modes. |

| 1595, 1550 | Medium | C=C Aromatic | Ring skeletal vibrations (Phenyl group). |

| 1540 – 1550 | Medium | N-H Bend (Amide II) | Coupled mode of N-H bending and C-N stretching. |

| 930 – 950 | Medium | N-O Stretch | Diagnostic for oximes. |

Scientist's Note: If you observe a split in the Carbonyl (C=O) peak, it often indicates the presence of both E and Z isomers in the solid state, or incomplete drying (water H-bonding).

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. Due to the acidic nature of the oxime and amide protons, DMSO-

NMR Data (DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.20 | Singlet (Broad) | 1H | =N-OH | The most deshielded proton due to electronegativity of Oxygen and anisotropy of the C=N bond. |

| 10.25 | Singlet | 1H | -NH-CO - | Amide proton. Deshielded by the adjacent carbonyl. Disappears on |

| 7.65 | Singlet | 1H | -CH =N- | The azomethine (methine) proton. Diagnostic for the oxime functionality. |

| 7.62 – 7.65 | Doublet | 2H | Ar-H (Ortho) | Ortho protons of the phenyl ring. |

| 7.30 – 7.35 | Triplet | 2H | Ar-H (Meta) | Meta protons. |

| 7.05 – 7.10 | Triplet | 1H | Ar-H (Para) | Para proton. |

NMR Data (DMSO- , 100 MHz)

-

162.5 ppm (C=O): The amide carbonyl carbon.

-

144.2 ppm (C=N): The oxime carbon. This shift confirms the

hybridization distinct from a standard alkene. -

138.5 ppm (Ar-C ipso): Quaternary aromatic carbon attached to Nitrogen.

-

129.0 ppm (Ar-C meta): Aromatic signal.

-

124.0 ppm (Ar-C para): Aromatic signal.

-

120.5 ppm (Ar-C ortho): Aromatic signal.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry validates the molecular weight and provides structural confirmation through fragmentation. Electron Impact (EI) is the standard ionization method for this small molecule.

Fragmentation Pathway

The fragmentation of 2-(Hydroxyimino)-N-phenylacetamide follows a predictable pathway dominated by the stability of the aromatic amine and the cleavage of the amide bond.

Key Ions (m/z):

-

164 (

): Molecular Ion. -

147 (

): Loss of the hydroxyl radical from the oxime. -

119 (

, rearrangement): Formation of phenyl isocyanate-like species. -

93 (

): Aniline radical cation (Base Peak often). -

77 (

): Phenyl cation.

Fragmentation Visualization

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Validation Protocol

The "Triad" Check

Do not rely on a single method. Use this three-step verification:

-

TLC Screening:

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Chloroform:Methanol (9:1).

-

Visualization: UV (254 nm).

-

Criterion: Single spot. Aniline impurity will run faster (higher

).

-

-

Melting Point Range:

-

Target: 175°C (with decomposition).

-

Criterion: A range >2°C indicates wet or impure material (likely chloral hydrate residue).

-

-

NMR Integration Check:

-

Integrate the Methine proton (7.65 ppm) against the Ortho aromatic protons (7.62 ppm).

-

Criterion: Ratio must be exactly 1:2. Deviations suggest aromatic impurities (like unreacted aniline).

-

References

-

Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 327. "Isatin". (Describes the synthesis and characterization of the isonitroso intermediate).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15607, 2-(Hydroxyimino)-N-phenylacetamide.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

SDBS. (2023). Spectral Database for Organic Compounds. SDBS No. 2688. National Institute of Advanced Industrial Science and Technology (AIST).

Introduction: Understanding the Significance of Solubility for 2-(Hydroxyimino)-N-phenylacetamide

An In-Depth Technical Guide to the Solubility of 2-(Hydroxyimino)-N-phenylacetamide

2-(Hydroxyimino)-N-phenylacetamide, a molecule characterized by its oxime and anilide functionalities, serves as a crucial intermediate in various synthetic pathways and is investigated for its potential biological activities. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is paramount for successful process development, formulation design, purification, and in-vitro screening.

This guide provides an in-depth analysis of the solubility of 2-(Hydroxyimino)-N-phenylacetamide. Moving beyond a simple tabulation of data, we will explore the underlying molecular characteristics that govern its solubility, present detailed protocols for its experimental determination, and offer field-proven insights into interpreting and applying this critical information.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure. The interplay of polarity, hydrogen bonding capability, and acid-base properties determines how 2-(Hydroxyimino)-N-phenylacetamide interacts with various solvents.

-

Molecular Structure and Polarity: The molecule possesses both polar and non-polar regions. The phenyl ring introduces a significant non-polar, hydrophobic character. Conversely, the hydroxyimino (-C(NOH)-) and acetamide (-C(=O)NH-) groups are highly polar and capable of engaging in dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The presence of the oxime hydroxyl (-OH), the amide proton (-NH), the carbonyl oxygen (C=O), and the oxime nitrogen (=N-) makes 2-(Hydroxyimino)-N-phenylacetamide a versatile hydrogen bond donor and acceptor. This is a primary driver of its solubility in protic solvents like alcohols and its limited solubility in non-polar solvents that cannot participate in hydrogen bonding.

-

Acid-Base Properties: The oxime proton is weakly acidic, and the amide group is very weakly basic. This means that in highly basic aqueous solutions (e.g., 5% sodium hydroxide), the compound can be deprotonated to form a water-soluble salt.[1] Conversely, in strongly acidic solutions, protonation might occur, although the effect on solubility is typically less pronounced for this type of amide. This behavior is crucial for developing pH-dependent dissolution or extraction strategies.[2]

Solubility Profile of 2-(Hydroxyimino)-N-phenylacetamide

The following table summarizes the known solubility characteristics of 2-(Hydroxyimino)-N-phenylacetamide in a range of common laboratory solvents. This data provides a practical foundation for solvent selection in synthesis, purification, and analysis.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Water | Practically Insoluble[3] | Despite its hydrogen bonding capabilities, the hydrophobic phenyl ring significantly limits solubility in water. The Log10 of water solubility is estimated to be -0.49 mol/L.[4] |

| Methanol | Slightly Soluble[3] | The alcohol's polarity and ability to hydrogen bond allow for some interaction, but solubility is limited. | |

| Ethanol | Slightly Soluble[3] | Similar to methanol, ethanol can dissolve small amounts of the compound. | |

| Acetic Acid | Slightly Soluble[3] | The acidic nature and polarity of acetic acid facilitate some degree of dissolution. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[3] | DMF is an excellent polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule, leading to good solubility. |

| Acetone | Slightly Soluble[3] | Acetone's moderate polarity allows for limited solubility. | |

| Ethyl Acetate | Slightly Soluble[3] | As a solvent of moderate polarity, ethyl acetate shows limited solvating power for this compound. | |

| Non-Polar | Chloroform | Slightly Soluble[3] | The slight polarity of chloroform allows for minimal dissolution. |

| Benzene | Slightly Soluble[3] | The non-polar nature of benzene results in poor solvation of the polar functional groups. | |

| Petroleum Ether | Practically Insoluble[3] | This highly non-polar solvent cannot effectively solvate the polar amide and oxime groups, leading to negligible solubility. | |

| Aqueous Basic | 5% Sodium Hydroxide | Soluble (by reaction)[1] | The acidic oxime proton reacts with the base to form a highly polar, water-soluble sodium salt. This is a classic example of solubility enhancement through ionization. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable technique that ensures the system has reached a true thermodynamic equilibrium, providing highly accurate data.[6][7]

Causality Behind the Protocol:

This protocol is designed as a self-validating system. By using a visible excess of the solid, we ensure that the solution is truly saturated. The extended equilibration time allows the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation. Filtration is a critical step to separate the saturated supernatant from any undissolved solid, preventing an overestimation of the solubility.[5][6] Finally, using a validated analytical technique like HPLC or UV-Vis ensures accurate quantification of the dissolved analyte.[8]

Detailed Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of 2-(Hydroxyimino)-N-phenylacetamide (e.g., 10-20 mg) to a glass vial. The key is to have undissolved solid visible throughout the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker or on a magnetic stir plate.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is crucial to remove any microscopic undissolved particles.[9]

-

-

Analysis:

-

Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 2-(Hydroxyimino)-N-phenylacetamide using a pre-validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Analytical Quantification Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[8][10]

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Detection: UV spectrophotometer at the compound's λmax.

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the sample.[9]

-

-

-

UV-Vis Spectroscopy: A faster but less specific method suitable for pure compounds in non-absorbing solvents.[11][12]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.[11]

-

Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[13]

-

Measure the absorbance of the diluted, filtered sample and use the calibration curve to calculate its concentration.

-

-

Visualizing the Process and Concepts

Diagrams can effectively illustrate complex workflows and relationships, enhancing comprehension and retention.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Physicochemical Drivers of Solubility for 2-(Hydroxyimino)-N-phenylacetamide.

References

-

A. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. [Link]

-

ResearchGate. Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. [Link]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). [Link]

-

NIST. Acetamide, 2-(hydroxyimino)-N-phenyl-. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PubChem. Acetamide, 2-(hydroxyimino)-N-phenyl-. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

- Google Patents. Synthesis process of 2-hydroxy-5-nonylacetophenone.

-

Legars. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

University of Port-Harcourt. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Hydroxyimino-1,2,3,4-tetrahydropyrimidines. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy. [Link]

-

National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Indonesian Journal of Science & Technology. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

ChemSynthesis. (2E)-2-(hydroxyimino)-N-phenylethanamide. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. asianjpr.com [asianjpr.com]

- 11. researchgate.net [researchgate.net]

- 12. rootspress.org [rootspress.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Foreword: Navigating the Nuances of Stability in Early-Phase Drug Development

An In-Depth Technical Guide to the Stability and Storage of 2-(Hydroxyimino)-N-phenylacetamide

In the landscape of pharmaceutical research and development, the journey of a molecule from discovery to a viable drug candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is the intrinsic stability of the active pharmaceutical ingredient (API). A comprehensive understanding of a compound's stability profile is not merely a regulatory checkbox; it is the bedrock upon which robust formulations, reliable analytical methods, and ultimately, safe and efficacious medicines are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical framework for assessing and managing the stability of 2-(Hydroxyimino)-N-phenylacetamide, a compound of interest in various therapeutic areas.

As a Senior Application Scientist, my experience has repeatedly demonstrated that a proactive, mechanistically driven approach to stability is paramount. We will not simply present protocols; we will delve into the causality behind experimental design, enabling you to not only execute but also to critically evaluate and adapt these methodologies for your specific needs. This guide is structured to empower you with the scientific rationale necessary to design and interpret stability studies, ensuring the integrity of your research and the quality of your potential drug products.

Physicochemical Properties and Structural Considerations

2-(Hydroxyimino)-N-phenylacetamide, also known as isonitrosoacetanilide, possesses a unique molecular architecture that dictates its chemical behavior and potential degradation pathways. Its structure features two key functional groups: an oxime and an N-phenylacetamide moiety.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Water Solubility | Poorly soluble | [2] |

| LogP (octanol/water) | 1.085 (Crippen Calculated) | [3] |

The presence of both a weakly acidic oxime hydroxyl group and a hydrolyzable amide bond suggests potential susceptibility to pH-dependent degradation. The aromatic phenyl ring can also influence the molecule's photostability. A thorough understanding of these structural features is the first step in designing a comprehensive stability testing program.

Forced Degradation Studies: A Predictive Approach to Stability

Forced degradation, or stress testing, is a cornerstone of stability assessment.[4] By subjecting the compound to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[5][6]

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and a fundamental understanding of the compound's chemistry.[4][7] For 2-(Hydroxyimino)-N-phenylacetamide, the following conditions are critical:

-

Hydrolysis (Acidic, Basic, and Neutral): To probe the susceptibility of the amide and oxime functionalities to hydrolytic cleavage.[6][8]

-

Oxidation: To assess the molecule's resilience to oxidative stress, which can be encountered during manufacturing and storage.

-

Thermal Stress: To evaluate the impact of elevated temperatures on the compound's integrity.[9]

-

Photostability: To determine the potential for light-induced degradation, a critical consideration for packaging and storage.[10]

Experimental Protocol: Forced Degradation of 2-(Hydroxyimino)-N-phenylacetamide

Objective: To generate degradation products of 2-(Hydroxyimino)-N-phenylacetamide under various stress conditions and to develop a preliminary understanding of its degradation pathways.

Materials:

-

2-(Hydroxyimino)-N-phenylacetamide (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for peak identification

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve 2-(Hydroxyimino)-N-phenylacetamide in methanol to prepare a stock solution of 1 mg/mL.

-

Hydrolytic Degradation:

-

Acidic: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Reflux for 4 hours at 60°C.

-

Basic: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Keep at room temperature for 24 hours.

-

Neutral: To an aliquot of the stock solution, add an equal volume of water. Reflux for 4 hours at 60°C.

-

After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of 2-(Hydroxyimino)-N-phenylacetamide in an oven at 80°C for 48 hours.

-

Also, expose a solution of the compound in methanol to the same conditions.

-

After exposure, prepare solutions of the stressed samples in the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of 2-(Hydroxyimino)-N-phenylacetamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Prepare solutions of the exposed and control samples in the mobile phase for HPLC analysis.

-

-

Analysis:

-

Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a good starting point.

-

Use a PDA detector to monitor the elution profile and check for peak purity.

-

Characterize the major degradation products using LC-MS to propose their structures.[7][11]

-

Potential Degradation Pathways

Based on the functional groups present in 2-(Hydroxyimino)-N-phenylacetamide, two primary degradation pathways are anticipated: hydrolysis of the amide bond and reactions involving the oxime group.

Hydrolysis of the N-phenylacetamide Moiety

The amide bond is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of phenylamine (aniline) and 2-(hydroxyimino)acetic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the same degradation products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. forced degradation study: Topics by Science.gov [science.gov]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolytic Decomposition of S-Aroylthiooximes: Effect of pH and N-Arylidene Substitution on Reaction Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Sandmeyer Route to 2-(Hydroxyimino)-N-phenylacetamide

Executive Summary

2-(Hydroxyimino)-N-phenylacetamide (also known as isonitrosoacetanilide) represents a critical intermediate in the synthesis of heterocyclic scaffolds, most notably acting as the direct precursor to Isatin (1H-indole-2,3-dione) via the Sandmeyer cyclization.[1][2][3][4][5] For researchers in drug discovery, mastering this synthesis is essential for accessing diverse indole derivatives used in kinase inhibitors and antiviral therapeutics.

This guide moves beyond standard textbook recipes to provide a robust, scalable, and mechanistically grounded protocol. We focus on the Sandmeyer Isonitrosoacetanilide Synthesis , utilizing chloral hydrate and hydroxylamine, which remains the industrial gold standard due to its atom economy and reliability compared to acetanilide nitrosation routes.

Part 1: Mechanistic Deconstruction

The formation of 2-(hydroxyimino)-N-phenylacetamide is a multi-component condensation that elegantly leverages the reactivity of trichloromethyl groups. The reaction proceeds through a specific sequence of nucleophilic attacks and eliminations.

The Reaction Pathway

The consensus mechanism involves two distinct phases:[2][6]

-

Oximation: Chloral hydrate condenses with hydroxylamine to form Chloral Oxime (2,2,2-trichloroacetaldehyde oxime).

-

Amidation/Hydrolysis: The highly electrophilic trichloromethyl group of the oxime undergoes nucleophilic attack by aniline. This is a non-intuitive step where the

group acts as a leaving group surrogate (similar to the haloform reaction logic), resulting in the formation of the amide bond and the release of

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states.

Figure 1: Mechanistic pathway from Chloral Hydrate to Isonitrosoacetanilide, highlighting the critical oximation and amidation steps.

Part 2: Critical Process Parameters (CPP)

Success in this synthesis relies on controlling solubility and ionic strength. The reagents are simple, but the physical chemistry of the solution is complex.

The Role of Sodium Sulfate ( )

In many protocols, sodium sulfate is mistakenly viewed as a mere drying agent or filler. In this synthesis, it is a critical reaction modulator .

-

Salting Out: The intermediate chloral oxime and the final product have moderate water solubility. High ionic strength drives the organic components out of the solution, increasing the effective concentration of the reactants.

-

Thermal Buffer: The reaction requires temperatures near

. A saturated salt solution elevates the boiling point slightly and, more importantly, prevents the formation of "tarry" by-products by stabilizing the transition state against polymerization.

Stoichiometry & Reagents Table

| Reagent | Role | Equiv. (Approx) | Critical Note |

| Chloral Hydrate | Electrophile Source | 1.1 | Controlled substance in some jurisdictions.[7] Toxic. |

| Aniline | Nucleophile | 1.0 | Must be freshly distilled or clear. Dark aniline yields tar. |

| Hydroxylamine HCl | Oxime Generator | 3.0 | Excess required to drive equilibrium forward quickly. |

| Sodium Sulfate | Matrix Modifier | ~25 wt% | Essential for yield and purity. Do not omit. |

| HCl (conc.) | Catalyst/Solubilizer | 1.05 | Solubilizes aniline; catalyzes oxime formation. |

Part 3: Self-Validating Experimental Protocol

This protocol is designed for a 0.5 mole scale (approx. 80g theoretical yield). It includes visual checkpoints to validate progress in real-time.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of Isonitrosoacetanilide.

Step-by-Step Methodology

1. Preparation of the Base Solution

-

In a 5L round-bottom flask, dissolve 90g Chloral Hydrate and 1200g Sodium Sulfate (decahydrate) or equivalent anhydrous amount in 1200mL water .

-

Checkpoint: The solution should be clear. If

does not dissolve, warm slightly to

2. Addition of Aniline

-

Prepare a separate solution of 46.5g Aniline in 300mL water containing 52g conc. HCl .

-

Add this amine solution to the main flask.

-

Observation: A white precipitate of amine sulfate may form transiently. This is normal.

3. Addition of Hydroxylamine

-

Dissolve 110g Hydroxylamine Hydrochloride in 500mL water .

-

Add this to the main reaction vessel.

4. The Reaction (High Temperature Phase)

-

Heat the flask vigorously using a heating mantle or Bunsen burner.

-

Critical Control Point: Bring the mixture to a vigorous boil .

-

Maintain boiling for exactly 1 to 2 minutes .

-

Why? Prolonged boiling degrades the product into dark tars. Insufficient boiling results in incomplete conversion.

5. Isolation

-

Cool the flask rapidly under running tap water or an ice bath.

-

The product will crystallize out as a yellowish-tan solid.

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake thoroughly with cold water to remove residual salts and acid.

Expected Yield: 65–75g (80–90%). Melting Point: 175°C.[5]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Product | Overheating or impure aniline. | Ensure boiling lasts only 60-90 seconds. Distill aniline before use. |

| Low Yield | Insufficient | Ensure solution is saturated with sulfate. Check that HCl was added to aniline. |

| Oily Product | Incomplete crystallization. | Cool the mixture to |

| Product Melts <170°C | Impurities (Chloral oxime residue). | Recrystallize from water or ethanol/water mix. |

References

-

Marvel, C. S.; Hiers, G. S. "Isatin". Organic Syntheses, Coll.[5] Vol. 1, p. 327 (1941); Vol. 5, p. 71 (1925).

-

Sandmeyer, T. "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen".[9] Helvetica Chimica Acta, 2(1), 234-242 (1919).[6]

- Summers, L. A. "Recent Advances in the Chemistry of Isatin". Advances in Heterocyclic Chemistry. Academic Press.

-

ChemSpider SyntheticPages. "Sandmeyer isonitrosoacetanilide isatin synthesis". SyntheticPage 464.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. synarchive.com [synarchive.com]

- 7. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

The Pivotal Role of 2-(Hydroxyimino)-N-phenylacetamide as a Versatile Chemical Intermediate in Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-(Hydroxyimino)-N-phenylacetamide has emerged as a significant building block, offering a unique combination of reactive functionalities that can be selectively manipulated to forge a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted role of 2-(Hydroxyimino)-N-phenylacetamide as a key intermediate in the development of novel therapeutic agents and other functional organic molecules.

Core Molecular Attributes and Physicochemical Properties

2-(Hydroxyimino)-N-phenylacetamide, also known as isonitrosoacetanilide, possesses a distinctive molecular structure characterized by an N-phenylacetamide moiety and a hydroxyimino (oxime) group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations.

Table 1: Physicochemical Properties of 2-(Hydroxyimino)-N-phenylacetamide

| Property | Value | Reference(s) |

| CAS Number | 1769-41-1 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 175-178 °C | |

| Solubility | Soluble in ethanol, acetone, and hot water |

The presence of the amide linkage and the oxime functionality provides multiple sites for chemical modification, allowing for its incorporation into a wide range of molecular frameworks. The acidic proton of the oxime hydroxyl group and the potential for the oxime to act as a nucleophile or to be converted into other reactive species are central to its utility as a chemical intermediate.

Synthesis of 2-(Hydroxyimino)-N-phenylacetamide: A Detailed Protocol

The reliable and efficient synthesis of 2-(Hydroxyimino)-N-phenylacetamide is the foundational step for its application as a chemical intermediate. A common and effective method involves the reaction of 2-chloro-N-phenylacetamide with hydroxylamine hydrochloride. The causality behind this choice of reactants lies in the electrophilic nature of the α-carbon in 2-chloro-N-phenylacetamide and the nucleophilic character of hydroxylamine.

Experimental Protocol: Synthesis from 2-Chloro-N-phenylacetamide

This protocol is adapted from established procedures for the synthesis of related N-aryl-2-(hydroxyimino)acetamides.[2]

Materials:

-

2-Chloro-N-phenylacetamide

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N-phenylacetamide (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Add the aqueous solution of hydroxylamine and base to the ethanolic solution of 2-chloro-N-phenylacetamide.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure, or the mixture can be poured into cold water to induce precipitation.

-

Collect the solid product by filtration and wash with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-(Hydroxyimino)-N-phenylacetamide.

Diagram 1: Synthesis of 2-(Hydroxyimino)-N-phenylacetamide

Caption: Synthetic route to 2-(Hydroxyimino)-N-phenylacetamide.

Role as a Precursor to Bioactive Heterocycles

The true value of 2-(Hydroxyimino)-N-phenylacetamide lies in its ability to serve as a versatile precursor for the synthesis of a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are an important class of five-membered heterocycles found in numerous biologically active compounds.[3][4] 2-(Hydroxyimino)-N-phenylacetamide can be readily converted into 3-substituted-5-phenyl-1,2,4-oxadiazoles. This transformation typically proceeds through a two-step sequence: O-acylation of the oxime followed by cyclodehydration.[5][6]

Diagram 2: General Pathway to 1,2,4-Oxadiazoles

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Isatin via the Sandmeyer Isonitrosoacetanilide Route

Executive Summary

This technical guide details the synthesis of Isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry used for the development of kinase inhibitors (e.g., Sunitinib) and antiviral agents. We utilize the classic Sandmeyer Isonitrosoacetanilide route , favored for its operational scalability and use of inexpensive precursors compared to the oxidative cyclization of indoles.

The protocol is divided into two critical phases:

-

Condensation: Formation of the 2-(hydroxyimino)-N-phenylacetamide intermediate.[1]

-

Cyclization: Acid-mediated intramolecular electrophilic substitution to close the indole ring.

Mechanistic Foundation

Understanding the reaction pathway is critical for troubleshooting yield loss. The reaction does not follow the diazonium-based "Sandmeyer" mechanism typically taught in introductory courses; rather, it relies on the formation of an oxime intermediate followed by a Pummerer-like rearrangement/cyclization.

Reaction Pathway Diagram[2][3][4]

Figure 1: Mechanistic pathway from Aniline to Isatin via the isonitroso intermediate.[2]

Part I: Synthesis of 2-(Hydroxyimino)-N-phenylacetamide

Objective: Isolate the oxime intermediate with high purity (>98%) to prevent tar formation in the subsequent cyclization step.

Reagents and Stoichiometry[3][5][6][7]

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Example) | Role |

| Aniline | 93.13 | 1.0 | 46.5 g | Substrate |

| Chloral Hydrate | 165.40 | 1.1 | 90.0 g | Electrophile source |

| Hydroxylamine HCl | 69.49 | 3.0 | 110.0 g | Oxime generator |

| Sodium Sulfate | 142.04 | ~18 | 1200 g | Salting-out agent |

| Conc. HCl | 36.46 | N/A | ~43 mL | pH adjustment |

| Water | 18.02 | Solvent | ~2.0 L total | Solvent |

Experimental Protocol

-

Preparation of Solution A (Salts):

-

In a 5 L round-bottom flask, dissolve 90 g Chloral Hydrate and 1200 g Sodium Sulfate in 1500 mL of water .

-

Expert Insight: The massive quantity of Sodium Sulfate is non-negotiable. It increases the ionic strength of the aqueous phase, forcing the organic intermediate (which is moderately water-soluble) to precipitate out ("salting out"), thereby maximizing yield.

-

-

Preparation of Solution B (Amine):

-

In a separate beaker, dissolve 46.5 g Aniline in 300 mL water containing 43 mL conc. HCl .

-

Check: Ensure the aniline is fully protonated and dissolved (anilinium hydrochloride).

-

-

Preparation of Solution C (Oxime Agent):

-

Dissolve 110 g Hydroxylamine Hydrochloride in 500 mL water .

-

-

Condensation Reaction:

-

Add Solution B to Solution A with vigorous mechanical stirring.

-

Add Solution C to the mixture.

-

Heat the mixture to a vigorous boil using a heating mantle.

-

Observation: Boiling should be maintained for only 1–2 minutes. Prolonged boiling degrades the hydroxylamine.

-

Precipitation: As the reaction proceeds, cream-colored crystals will begin to form even at boiling temperatures.

-

-

Isolation:

-

Cool the flask rapidly under running cold water or an ice bath.

-

Filter the precipitate via vacuum filtration (Buchner funnel).

-

Air dry the solid thoroughly.[4]

-

QC Check: Expected Melting Point: 175°C .

-

Part II: Cyclization to Isatin

Objective: Convert the intermediate to Isatin using concentrated sulfuric acid.[5] Critical Hazard: This step involves heating concentrated acid. Exotherms must be strictly controlled to prevent sulfonation (side reaction) or charring.

Workflow Diagram

Figure 2: Step-by-step workflow for the acid-mediated cyclization.

Experimental Protocol

-

Acid Preparation:

-

Place 600 g (approx. 326 mL) of Concentrated Sulfuric Acid (sp. gr. 1.84) in a 1 L flask equipped with a very efficient mechanical stirrer and a thermometer.

-

Warm the acid to 50°C .

-

-

Controlled Addition (The "Sandmeyer" Step):

-

Add 75 g of dry Isonitrosoacetanilide (from Part I) in small portions.

-

CRITICAL CONTROL: The addition rate must be slow enough to keep the temperature between 60°C and 70°C .

-

Why? Below 60°C, the reaction stalls. Above 75°C, the aromatic ring becomes sulfonated, resulting in a water-soluble byproduct that is impossible to isolate by precipitation. Use an external ice bath if the exotherm spikes.

-

-

Completion:

-

Once addition is complete, heat the dark solution to 80°C and hold for 10–15 minutes .

-

End Point: The evolution of gases (if any) should cease, and the solution will be a deep, dark red/black.

-

-

Quenching:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly onto 10–12 times its volume of crushed ice (approx. 3 kg of ice) with manual stirring.

-

Observation: Isatin precipitates immediately as a bright orange-red powder.

-

-

Purification:

Characterization & Validation

To ensure the protocol was successful, compare your product against these standard metrics:

-

Appearance: Bright orange to red crystalline powder.

-

Melting Point: 200–201°C (Pure Isatin).

-

Yield: Typical yields for this route are 75–85% (based on aniline).[4]

-

1H NMR (DMSO-d6):

- 11.0 (s, 1H, NH)

- 7.5 (d, 1H)

- 7.0 (t, 1H)

- 6.9 (d, 1H)

Safety & Hazard Analysis

-

Chloral Hydrate: A controlled substance (Schedule IV in the US). It is a sedative and hypnotic. Handle with strict inventory controls and wear full PPE to prevent absorption.

-

Hydroxylamine HCl: Potential explosion hazard upon heating if not buffered or if allowed to dry out completely in the presence of oxidizers.

-

Concentrated H2SO4: Causes severe thermal and chemical burns. The quenching step (pouring acid into ice) releases significant heat; always pour acid into ice, never ice into acid (though here we pour the reaction mix onto ice, which is safe if done slowly).

References

-

Marvel, C. S.; Hiers, G. S. (1941).[6] "Isatin". Organic Syntheses, Coll.[5][4][6] Vol. 1, p. 327.[5][6]

-

Sandmeyer, T. (1919).[2][5][6] "Über die Isatinsynthese aus Anilin und Chloralhydrat". Helvetica Chimica Acta, 2(1), 234-242.

-

Silva, J. F. M., et al. (2001). "The Chemistry of Isatins: A Review from 1975 to 1999". Journal of the Brazilian Chemical Society, 12(3), 273-324.

Sources

- 1. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 2. synarchive.com [synarchive.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]

Technical Application Note: High-Fidelity Cyclization of 2-(Hydroxyimino)-N-phenylacetamide to Isatin

Executive Summary

This application note details the intramolecular cyclization of 2-(hydroxyimino)-N-phenylacetamide (isonitrosoacetanilide) to isatin (1H-indole-2,3-dione).[1][2] Isatin is a privileged scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Sunitinib) and antivirals.

While the Sandmeyer synthesis is a century-old method, it remains the most scalable route for industrial applications. However, it is notoriously sensitive to thermal runaway and charring. This guide moves beyond standard textbook descriptions, focusing on the thermodynamic control required to suppress sulfonation byproducts and the kinetic management of the highly exothermic cyclization event.

Mechanistic Deconstruction

To master this synthesis, one must understand that the reaction is not a simple dehydration; it is a variant of the Friedel-Crafts alkylation mediated by a superacidic environment.

The Pathway[1][2][3][4][5][6][7][8][9][10]

-

Protonation: The oxime hydroxyl group is protonated by concentrated

. -

Dehydration: Water is eliminated, generating a highly reactive, electrophilic nitrilium or imino-carbocation intermediate.

-

Electrophilic Attack: The intermediate attacks the aromatic ring (ortho position). This is the rate-determining step.

-

Re-aromatization & Hydrolysis: The resulting imine is hydrolyzed upon aqueous quenching to yield the ketone (isatin).

Mechanistic Visualization

The following diagram illustrates the critical intermediates and the specific points where process failure (charring) occurs.

Figure 1: Mechanistic pathway of the acid-catalyzed cyclization. Note the divergence point at the intermediate stage where temperature control dictates yield vs. charring.

Critical Process Parameters (CPPs)

As an Application Scientist, I have identified three variables that determine the success of this protocol. These are non-negotiable for high-purity outcomes.

A. Moisture Content of Starting Material[7]

-

The Risk: The starting material, 2-(hydroxyimino)-N-phenylacetamide, is often prepared in aqueous media. If it retains moisture (>1%), adding it to hot concentrated sulfuric acid generates steam pockets and localized superheating.

-

The Fix: Dry the precursor in a vacuum oven at 60°C for 12 hours. The material must be a free-flowing powder, not a cake.

B. The "Goldilocks" Temperature Window (65°C – 75°C)

-

< 60°C: The reaction stalls. The intermediate accumulates. When the temperature eventually rises, all accumulated intermediate reacts simultaneously, causing a thermal spike that ejects the reaction mixture.

-

> 80°C: Sulfonation of the aromatic ring becomes competitive, and the product degrades into black tar (sulfonic acid polymers).

-

Control Strategy: Use an oil bath (not a mantle) for precise thermal inertia control.

C. Addition Rate vs. Stirring Efficiency

The reaction is heterogeneous initially. The solid precursor must be dispersed rapidly into the viscous acid to prevent local concentration hotspots. High-torque overhead stirring is preferred over magnetic stirring, which often decouples in viscous sulfuric acid.

Standard Operating Procedure (SOP)

Scale: 0.5 Molar (approx. 75g starting material) Reagents:

-

2-(Hydroxyimino)-N-phenylacetamide (Dry): 75.0 g (0.46 mol)

-

Sulfuric Acid (conc. 98%): 600 g (approx. 326 mL)[3]

-

Crushed Ice: 2.5 kg

Experimental Workflow

Phase 1: System Setup

-

Equip a 1L 3-neck round-bottom flask with:

-

Overhead mechanical stirrer (Teflon paddle).

-

Internal thermometer (must reach the liquid).

-

Solid addition funnel (or powder funnel for manual addition).

-

-

Charge the flask with 326 mL of concentrated H₂SO₄ .

-

Heat the acid to 50°C . Do not add solid yet.

Phase 2: Controlled Addition (The Critical Step)

-

Increase stirring to create a vortex.

-

Begin adding the dry 2-(hydroxyimino)-N-phenylacetamide in small portions (approx. 2-3g per addition).

-

Monitor Temperature: The addition is exothermic. Allow the temperature to rise to 65°C .

-

Maintain 65-75°C: Adjust the addition rate to keep the temperature strictly within this range.

-

If Temp > 75°C: Stop addition immediately. Apply external cooling (water bath) briefly.

-

If Temp < 60°C: Stop addition. Wait for the bath to restore heat.

-

-

Visual Cue: The solution will turn deep red to black-red. This is normal.

Phase 3: Completion and Quench

-

Once addition is complete, heat the mixture to 80°C and hold for exactly 10 minutes . Do not overcook.

-

Cool the reaction mixture to room temperature.

-

Quenching: Pour the dark reaction mixture slowly onto 2.5 kg of crushed ice in a 5L beaker with vigorous manual stirring.

-

Note: Do not pour water into the acid. Pour acid onto ice.

-

-

The isatin will precipitate as an orange-red solid. Let it stand for 30 minutes.

Phase 4: Isolation and Purification

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake with cold water (3 x 200 mL) to remove residual acid.

-

Recrystallization: Dissolve the crude solid in boiling Glacial Acetic Acid (approx. 3mL per gram of solid). Allow to cool slowly. Isatin crystallizes as distinct red needles.

Workflow Diagram

Figure 2: Operational workflow emphasizing temperature checkpoints.

Data Summary & Troubleshooting

Stoichiometric Table

| Reagent | MW ( g/mol ) | Mass (g) | Moles | Eq. |

| 2-(Hydroxyimino)-N-phenylacetamide | 164.16 | 75.0 | 0.46 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 600.0 | 6.12 | 13.3 |

| Isatin (Target Product) | 147.13 | ~50-55 | 0.34-0.37 | Yield: ~75-80% |

Troubleshooting Guide (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Violent bubbling during addition | Precursor is wet. | Stop. Dry precursor under vacuum. Use larger reaction vessel. |

| Product is black/tarry | Temperature exceeded 80°C. | Discard. Control temp strictly <75°C next run. |

| Low yield, yellow precipitate | Incomplete cyclization (Isatin oxime). | Reaction temp was too low (<60°C). Re-heat acid filtrate to 80°C. |

| Product melting point < 195°C | Impure crystals. | Recrystallize from Glacial Acetic Acid or Ethanol/Water. |

References

-

Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, Coll.[1][3][4] Vol. 1, p. 327.[4]

-

Sandmeyer, T. (1919).[1][5][6][4] "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen". Helvetica Chimica Acta, 2(1), 234-242.[5]

-

Silva, J. F. M., et al. (2001). "Recent Advances in the Synthesis of Isatins". Journal of the Brazilian Chemical Society, 12(3), 273-324.

- Lackey, K., & Sternbach, D. D. (1995). "Synthesis of substituted isatins from soluble polymer-supported 2-oxindoles". Synthesis, 1995(10), 1197-1200.

Sources

- 1. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. synarchive.com [synarchive.com]

- 6. journals.irapa.org [journals.irapa.org]

Synthesis and Evaluation of 2-(Hydroxyimino)-N-phenylacetamide Derivatives as Potential Anticancer Agents: Application Notes and Protocols

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 2-(hydroxyimino)-N-phenylacetamide derivatives as a promising class of anticancer therapeutic candidates. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in oncology research and novel therapeutic discovery. This document emphasizes the scientific rationale behind experimental choices, ensuring a robust and reproducible research framework.

Introduction: The Rationale for Targeting HDACs with Hydroxamic Acid Derivatives

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in oncology.[1][2] One promising avenue of investigation involves the development of small molecules that can modulate epigenetic pathways, which are often dysregulated in cancer. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes.[3]

The 2-(hydroxyimino)-N-phenylacetamide scaffold, which incorporates a hydroxamic acid moiety (-CONHOH), has emerged as a key pharmacophore for the inhibition of HDACs.[4][5] The hydroxamic acid group is capable of chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[6] This inhibition leads to the hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7]

This guide will provide detailed protocols for the synthesis of these derivatives, their characterization, and their evaluation as potential anticancer agents through in vitro and in vivo methodologies.

Synthesis and Characterization of 2-(Hydroxyimino)-N-phenylacetamide Derivatives

The synthesis of 2-(hydroxyimino)-N-phenylacetamide derivatives is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(hydroxyimino)-N-phenylacetamide derivatives.

Detailed Synthesis Protocol: A Representative Example

This protocol describes the synthesis of a representative 2-(hydroxyimino)-N-(4-chlorophenyl)acetamide.

Materials and Reagents:

-

2-(4-chlorophenyl)acetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Step 1: Esterification of 2-(4-chlorophenyl)acetic acid

-

To a solution of 2-(4-chlorophenyl)acetic acid (1 eq.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)acetate.

Step 2: Synthesis of 2-(Hydroxyimino)-N-(4-chlorophenyl)acetamide

-

Dissolve hydroxylamine hydrochloride (1.5 eq.) in a solution of sodium hydroxide (1.5 eq.) in methanol at 0 °C and stir for 30 minutes.

-

Add the crude ethyl 2-(4-chlorophenyl)acetate (1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-(hydroxyimino)-N-(4-chlorophenyl)acetamide.[8]

Physicochemical Characterization

The identity and purity of the synthesized compounds must be confirmed using a suite of analytical techniques.[9][10]

Table 1: Analytical Techniques for Compound Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure and confirm the presence of key functional groups.[11] |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as C=O, N-H, and O-H.[11] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition.[11] |

| Melting Point (MP) | To assess the purity of the synthesized compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |

In Vitro Anticancer Activity Screening

In vitro assays are essential for the initial evaluation of the anticancer potential of the synthesized derivatives.[12][13][14] These assays provide crucial information on the cytotoxicity and antiproliferative effects of the compounds against various cancer cell lines.[15][16]

Cell Line Selection

The choice of cancer cell lines is critical and should be based on the therapeutic target and the desired scope of the investigation. A panel of cell lines representing different cancer types is recommended for a comprehensive evaluation.[17]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[18]

Materials and Reagents:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized 2-(hydroxyimino)-N-phenylacetamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[20]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[19]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Analysis and Interpretation

The IC₅₀ value is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Table 2: Representative In Vitro Cytotoxicity Data

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 (Breast) | 15.2 |

| Derivative 1 | A549 (Lung) | 22.5 |

| Derivative 2 | PC-3 (Prostate) | 8.7[1][2] |

| Derivative 2 | HCT-116 (Colon) | 12.1 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |

In Vivo Antitumor Efficacy Evaluation

Promising lead compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their antitumor efficacy and potential toxicity.[21] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[22][23][24]

Xenograft Model Workflow

Caption: Workflow for an in vivo human tumor xenograft model.

In Vivo Xenograft Protocol

Animal Model:

-

Athymic nude mice or SCID mice (4-6 weeks old)

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure the tumor volume and body weight of the mice 2-3 times per week.

-

At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and process the tumors for histological and biomarker analysis.

Mechanism of Action: Elucidating HDAC Inhibition

The primary mechanism of action for many hydroxamic acid derivatives is the inhibition of HDAC enzymes.[4][5]

Caption: Mechanism of action of 2-(hydroxyimino)-N-phenylacetamide derivatives as HDAC inhibitors.

Conclusion and Future Directions

The 2-(hydroxyimino)-N-phenylacetamide scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate their mode of action and identify potential biomarkers for patient stratification.

References

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available from: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Available from: [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. Available from: [Link]

-

Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila. MDPI. Available from: [Link]

-

Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. ResearchGate. Available from: [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available from: [Link]

-

Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. PubMed. Available from: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. Available from: [Link]

-

Identification and Characterization of a Small-Molecule Inhibitor of the Pseudomonas aeruginosa SOS Response. PMC - NIH. Available from: [Link]

-

Hydroxamic acid – A novel molecule for anticancer therapy. PMC - PubMed Central. Available from: [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. Available from: [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available from: [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available from: [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available from: [Link]

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available from: [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]

-

Synthesis and fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazole. Chinese Journal of Pesticide Science. Available from: [Link]

-

Histone deacetylase inhibitor. Wikipedia. Available from: [Link]

-

Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available from: [Link]

-

Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available from: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available from: [Link]

-

Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. Future Science. Available from: [Link]

-

Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available from: [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available from: [Link]

-

(PDF) Physicochemical characterization of drug nanocarriers. ResearchGate. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available from: [Link]

-

Histone deacetylase (HDAC) inhibitors. YouTube. Available from: [Link]

-

The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. MDPI. Available from: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

-

Identification and structural characterization of small molecule inhibitors of PINK1. PMC. Available from: [Link]

-

What are HDAC inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

-

Purification of Pharmaceutical Drugs. Merck Millipore. Available from: [Link]

-

Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. Available from: [Link]

-

Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. PubMed. Available from: [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]